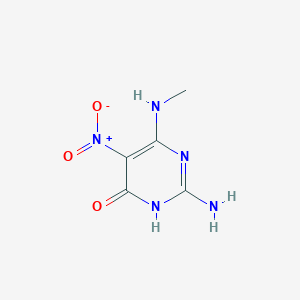

6-Methylamino-5-nitroisocytosine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H7N5O3 |

|---|---|

Molecular Weight |

185.14 g/mol |

IUPAC Name |

2-amino-4-(methylamino)-5-nitro-1H-pyrimidin-6-one |

InChI |

InChI=1S/C5H7N5O3/c1-7-3-2(10(12)13)4(11)9-5(6)8-3/h1H3,(H4,6,7,8,9,11) |

InChI Key |

NMCMUSAXKISTKW-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C(C(=O)NC(=N1)N)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 6 Methylamino 5 Nitroisocytosine and Its Analogues

De Novo Synthetic Routes to 6-Methylamino-5-nitroisocytosine

De novo synthesis offers a versatile approach to constructing the this compound framework by assembling the pyrimidine (B1678525) ring from simpler, non-cyclic starting materials.

Cyclocondensation Approaches for Pyrimidine Ring Formation

Cyclocondensation reactions are fundamental to pyrimidine synthesis. researchgate.net These reactions typically involve the condensation of a compound containing an amidine moiety with a 1,3-dicarbonyl compound or its synthetic equivalent. A general and widely used method for pyrimidine synthesis is the Biginelli reaction, which is a one-pot multicomponent reaction. researchgate.net Many other methods rely on the condensation of carbonyls with diamines. wikipedia.org For instance, the synthesis of 2-thio-6-methyluracil from thiourea (B124793) and ethyl acetoacetate (B1235776) is a known method. wikipedia.org

Ultrasound irradiation has been shown to promote the cyclocondensation of β-keto esters and amidines, leading to highly substituted 4-pyrimidinols in good to excellent yields. organic-chemistry.org Another approach involves a copper-catalyzed [4 + 2] annulation of α,β-unsaturated ketoximes with activated nitriles, which provides 2,4,6-trisubstituted pyrimidines in good yields. organic-chemistry.org

Ring Annulation Strategies

Ring annulation provides an alternative method for constructing the pyrimidine ring. acs.org These strategies often involve the reaction of a precursor that already contains a portion of the target ring with reagents that complete the heterocyclic structure. For example, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent, promoted by K₂S₂O₈, can produce 4-arylpyrimidines. organic-chemistry.org

Functional Group Transformations of Precursor Molecules

This synthetic approach begins with a pre-formed pyrimidine ring, such as isocytosine (B10225), and introduces the necessary functional groups in a stepwise manner.

Regioselective Nitration of Isocytosine Derivatives

The introduction of a nitro group at the C5 position of the isocytosine ring is a critical step, typically achieved through electrophilic nitration. The regioselectivity of this reaction is crucial. The nitration of aromatic compounds can be carried out in an aqueous medium using a mixture of sodium dodecylsulfate and dilute nitric acid at room temperature, which has been shown to be a mild medium that provides high regioselectivity. researchgate.netrsc.org

The use of fuming nitric acid within the cages of faujasite zeolites can also lead to regioselective nitration of phenols, with a notable ortho-selectivity observed in solid-state nitration. ias.ac.in While this specific application is for phenols, the principle of using zeolites to control regioselectivity is relevant. Theoretical investigations using DFT calculations have also been employed to understand and predict the regioselectivity of nitration reactions. nih.gov

Introduction of the Methylamino Moiety via Amination Reactions

The methylamino group can be introduced at the C6 position of a suitably functionalized pyrimidine precursor. One common method involves the cleavage of an oxirane ring with methylamine (B109427). For example, a synthetic route to 3,6-dideoxy-3-(methylamino)hexoses involves the conversion of an intermediate to an allo 2,3-epoxide, which is then cleaved by methylamine to yield the desired amino sugar. nih.gov While this is not a pyrimidine example, the principle of using methylamine to open an epoxide ring is a general synthetic tool.

In the context of pyrimidines, if a 6-halo-5-nitropyrimidine derivative is available, a nucleophilic aromatic substitution reaction with methylamine would be a direct method to introduce the methylamino group.

Selective Methylation Strategies on Amino Groups

When a primary amino group is already present at the C6 position, selective methylation is required to form the 6-methylamino derivative. The methylation of 2-aminopyrimidine (B69317) has been studied, providing insights into the N-alkylation of aminopyrimidines. acs.org

The synthesis and methylation of 2-amino-5-phenylpyrimidines have been described, where methylation of the 2-aminopyrimidines leads to imines that can undergo a Dimroth rearrangement to form the methylamino-isomers. chem960.com An efficient and practical three-step procedure for the selective N-methylation of peptides on a solid support has also been developed, which involves the use of dimethylsulfate and DBU as a base. nih.govtum.de Direct monomethylation of primary amines with high selectivity has been achieved using methyl triflate in hexafluoroisopropanol (HFIP) as the solvent, which helps to prevent overmethylation. rsc.org

Optimization of Reaction Conditions and Yields

The optimization of a chemical synthesis is a multifaceted process aimed at maximizing the yield and purity of the desired product while minimizing costs and reaction times. For a hypothetical synthesis of this compound, this would involve a systematic investigation of various reaction parameters.

A plausible synthetic route could involve the nitration of a 6-methylaminoisocytosine precursor. The optimization of such a step would typically focus on:

Nitrating Agent: The choice and concentration of the nitrating agent (e.g., nitric acid, a mixture of nitric and sulfuric acids, or other nitrating reagents) would be critical. Different agents and concentrations would affect the reaction rate and the formation of byproducts.

Solvent: The solvent system plays a crucial role in dissolving reactants and influencing reaction pathways. For nitration reactions, solvents like sulfuric acid, acetic anhydride, or inert organic solvents are often used. The optimal solvent would ensure good solubility of the starting material and facilitate the desired reaction.

Temperature: Temperature control is paramount in nitration reactions, which are often highly exothermic. Lower temperatures can help control the reaction rate and prevent over-nitration or degradation of the starting material, thereby improving the yield and purity of the 5-nitro derivative.

Reaction Time: The duration of the reaction would need to be optimized to ensure complete conversion of the starting material without promoting the formation of undesirable side products.

A systematic approach, such as a Design of Experiments (DoE), would be the most effective way to explore the interplay of these variables and identify the optimal conditions for maximizing the yield of this compound.

Table 1: Hypothetical Parameters for Optimization of this compound Synthesis

| Parameter | Range to be Investigated | Potential Impact on Yield and Purity |

| Nitrating Agent | Nitric Acid, Mixed Acid (HNO₃/H₂SO₄) | Affects regioselectivity and degree of nitration. |

| Solvent | Sulfuric Acid, Acetic Anhydride | Influences reactant solubility and reaction rate. |

| Temperature | -10°C to 25°C | Controls reaction kinetics and minimizes byproduct formation. |

| Reaction Time | 1 to 24 hours | Determines the extent of reactant conversion. |

| Catalyst | None, or an acid catalyst | May enhance reaction rate and selectivity. |

Green Chemistry Principles and Sustainable Synthetic Approaches in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. The application of these principles to the synthesis of this compound would focus on several key areas.

Reviews on the synthesis of pyrimidine derivatives highlight a move towards more environmentally benign methods. benthamdirect.compeeref.comtandfonline.com These greener approaches often involve the use of less hazardous reagents and solvents, improved energy efficiency, and waste reduction. benthamdirect.com

For a potential synthesis of this compound, sustainable approaches could include:

Use of Greener Solvents: Replacing traditional hazardous solvents with more environmentally friendly alternatives, such as water, ethanol, or ionic liquids, would be a primary goal. benthamdirect.com

Catalysis: Employing catalysts can lead to more efficient reactions with lower energy consumption and higher atom economy. For pyrimidine synthesis, various catalysts, including solid acids and enzymes, have been explored to facilitate cleaner transformations. benthamdirect.com

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods. benthamdirect.com This technique has been successfully applied to the synthesis of various pyrimidine derivatives.

Table 2: Potential Green Chemistry Strategies for this compound Synthesis

| Green Chemistry Principle | Potential Application in Synthesis |

| Prevention | Design a synthesis that minimizes waste generation. |

| Atom Economy | Maximize the incorporation of all materials used in the process into the final product. |

| Less Hazardous Chemical Syntheses | Use and generate substances that possess little or no toxicity to human health and the environment. |

| Designing Safer Chemicals | The final product should be designed to be effective while minimizing its toxicity. |

| Safer Solvents and Auxiliaries | Avoid or replace hazardous solvents with greener alternatives. benthamdirect.com |

| Design for Energy Efficiency | Conduct reactions at ambient temperature and pressure whenever possible; consider microwave-assisted synthesis. benthamdirect.com |

| Use of Renewable Feedstocks | Explore starting materials derived from renewable resources. |

| Reduce Derivatives | Minimize or avoid unnecessary derivatization to reduce reaction steps and waste. |

| Catalysis | Utilize catalytic reagents in preference to stoichiometric reagents. benthamdirect.com |

| Design for Degradation | Design the chemical product so that it can break down into innocuous degradation products at the end of its function. |

| Real-time analysis for Pollution Prevention | Develop analytical methodologies to allow for real-time monitoring and control prior to the formation of hazardous substances. |

| Inherently Safer Chemistry for Accident Prevention | Choose substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents. |

Chemical Reactivity and Reaction Mechanisms of 6 Methylamino 5 Nitroisocytosine

Nucleophilic Aromatic Substitution Reactions on the Pyrimidine (B1678525) Ring

Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for pyrimidines, particularly when activated by electron-withdrawing substituents. rsc.org In 6-Methylamino-5-nitroisocytosine, the nitro group at C5 strongly activates the ring towards nucleophilic attack, making the carbon atoms of the pyrimidine ring electrophilic.

The nitro group in nitro-activated pyrimidines can serve as a leaving group in SNAr reactions, although it is generally less facile than the displacement of a halogen. The reaction proceeds via a two-step addition-elimination mechanism. In the first step, a nucleophile attacks an electron-deficient carbon atom of the pyrimidine ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized over the pyrimidine ring and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization.

The exocyclic methylamino group at the C6 position can also be a site of reactivity. While the C-N bond is generally stable, under harsh reaction conditions, the methylamino group can be displaced by a strong nucleophile. This reaction would also proceed through an SNAr mechanism.

However, it is more likely that the methylamino group itself acts as a nucleophile or is subject to modification. For instance, the nitrogen atom possesses a lone pair of electrons and can be alkylated or acylated. The reactivity of the exocyclic amino groups in aminopyrimidines is well-established, and they can participate in various condensation and substitution reactions. nih.gov In the context of this compound, the nucleophilicity of the methylamino nitrogen would be somewhat tempered by the electron-withdrawing effect of the nitro group and the pyrimidine ring itself.

Electrophilic Attack and Regioselectivity

Electrophilic aromatic substitution is generally difficult on pyrimidine rings due to their electron-deficient nature, which deactivates them towards attack by electrophiles. stackexchange.comyoutube.com However, the presence of activating groups, such as the amino and methylamino groups in this compound, can enable such reactions. These groups are ortho-, para-directing activators. Conversely, the nitro group is a strong deactivator and a meta-director.

The regioselectivity of an electrophilic attack on this compound would be determined by the net electronic effect of these competing substituents. The amino group at C2 and the methylamino group at C6 strongly activate the ring and would direct incoming electrophiles to their ortho and para positions. The nitro group at C5 deactivates the ring and would direct incoming electrophiles to the meta positions (C2 and C6, which are already substituted).

Given the powerful activating nature of amino groups, it is plausible that electrophilic substitution, if it were to occur, would be directed by the amino and methylamino groups. However, the strong deactivating effect of the nitro group and the inherent electron deficiency of the pyrimidine ring make electrophilic substitution reactions on this molecule challenging.

Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence |

| -NH₂ | C2 | Electron-donating | Ortho, Para |

| -NO₂ | C5 | Electron-withdrawing | Meta |

| -NHCH₃ | C6 | Electron-donating | Ortho, Para |

Redox Chemistry of the Nitro Group

The nitro group is a key center for the redox chemistry of this compound. It can be readily reduced, and its presence influences the oxidation potential of the pyrimidine core.

The nitro group at the C5 position can be reduced to an amino group to form 5,6-diamino-2-(methylamino)pyrimidin-4(1H)-one. This transformation is a common and synthetically useful reaction for nitro-substituted heterocycles. The reduction can be achieved using a variety of reducing agents.

Common methods for the reduction of aromatic nitro groups include catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst) or chemical reduction with reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid, sodium dithionite (B78146) (Na₂S₂O₄), or iron (Fe) in acetic acid. The resulting 5,6-diaminopyrimidine derivative is a versatile intermediate for the synthesis of fused heterocyclic systems, such as purines and pteridines, through condensation reactions with one-carbon synthons. nih.gov

The pyrimidine ring in this compound, particularly with its electron-donating amino groups, can be susceptible to oxidation. Oxidation of aminopyrimidines can lead to a variety of products, including the formation of N-oxides on the ring nitrogen atoms or hydroxylation of the pyrimidine ring. publish.csiro.auresearchgate.net

For instance, treatment with peroxy acids can lead to the formation of pyrimidine N-oxides. The oxidation of similar compounds, such as 5-nitrosopyrimidine-4,6-diamine, with hydrogen peroxide in trifluoroacetic acid has been shown to yield various products, including the corresponding 5-nitropyrimidine-4,6-diamine and its 1,3-dioxide. publish.csiro.au It is conceivable that under controlled oxidation conditions, the nitrogen atoms of the pyrimidine ring in this compound could be oxidized to their corresponding N-oxides. Severe oxidation conditions could potentially lead to the degradation of the pyrimidine ring. researchgate.net

Tautomeric Equilibria and Interconversion Mechanisms

The structure of this compound allows for the existence of several tautomers, which are isomers that readily interconvert through the migration of a proton. The stability and prevalence of these tautomers are influenced by the electronic effects of the substituents on the pyrimidine ring. The primary forms are the amino-oxo, amino-imino, and amino-enol tautomers.

Theoretical studies using Density Functional Theory (DFT) have elucidated the relative stabilities of the tautomers of isocytosine (B10225) and its derivatives. For isocytosine itself, the canonical amino-oxo tautomer is the most stable. However, the presence of electron-withdrawing or electron-donating groups at positions 5 and 6 can significantly alter the tautomeric equilibrium.

In the case of this compound, the nitro group (-NO2) at position 5 is a strong electron-withdrawing group, while the methylamino group (-NHCH3) at position 6 has electron-donating properties. The nitro group tends to destabilize the imino tautomer. nih.gov Conversely, an amino group at position 6 would also destabilize the imino tautomer. nih.gov

Studies on related substituted isocytosines have shown that the amino-oxo form is generally the most stable. For instance, in 6-nitroisocytosine, the enol tautomer is only 20 kJ/mol less stable than the most stable amino-oxo form. nih.gov The imino tautomer is typically the least stable, particularly when strong electron-accepting or electron-donating groups are present at position 6. nih.gov

The interconversion between these tautomeric forms is a dynamic process. The mechanism involves intramolecular proton transfer, which can be facilitated by solvent molecules in a solution. The energy barriers for these interconversions determine the rate at which equilibrium is established.

Below is a table summarizing the common tautomeric forms of isocytosine derivatives.

| Tautomeric Form | General Structure | Key Features | Relative Stability |

| Amino-oxo |  | Contains a ketone group (C=O) and an exocyclic amino group. | Generally the most stable form. |

| Amino-imino |  | Contains an imine group (C=NH) within the ring and an exocyclic amino group. | Generally the least stable form, especially with electron-withdrawing or strongly electron-donating substituents at C6. nih.gov |

| Amino-enol |  | Contains a hydroxyl group (-OH) and an exocyclic amino group. | Can have significant stability, for example in 6-nitroisocytosine it is only 20 kJ/mol less stable than the amino-oxo form. nih.gov |

Note: The images in the table are representative structures of the tautomeric cores and not the exact structures of this compound.

Mechanistic Pathways of Thermal and Photochemical Degradation

Detailed experimental studies on the specific mechanistic pathways of thermal and photochemical degradation of this compound are not extensively available in the reviewed literature. However, general principles of thermal and photochemical reactions of related nitro-substituted pyrimidines can provide some insight.

Thermally, the presence of the nitro group suggests that decomposition at elevated temperatures could involve the cleavage of the C-NO2 bond or reactions involving the nitro group itself, potentially leading to the formation of radicals and subsequent complex degradation products. The stability of the pyrimidine ring itself is generally high, but the substituents will be the primary sites of initial thermal decomposition.

The Chemical Versatility of this compound: A Synthon for Advanced Heterocyclic Scaffolds

This compound is a substituted pyrimidine that serves as a highly valuable and versatile starting material in organic synthesis. Its unique arrangement of functional groups—a nucleophilic methylamino group, an electron-withdrawing nitro group, and the inherent reactivity of the pyrimidine core—provides multiple avenues for chemical modification. This article explores the derivatization strategies and the synthesis of related heterocyclic scaffolds originating from this important compound.

Theoretical and Computational Chemistry Investigations of 6 Methylamino 5 Nitroisocytosine

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO/LUMO)

The electronic structure of a molecule is fundamental to its chemical reactivity and physical properties. Computational methods, particularly Density Functional Theory (DFT), are employed to model this structure. researchgate.net A key component of this analysis involves the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the outermost orbital containing electrons and acts as an electron donor; its energy level is related to the molecule's ionization potential. A higher HOMO energy suggests a greater ability to donate electrons, indicating nucleophilic character. The LUMO is the innermost orbital without electrons and acts as an electron acceptor; its energy is related to the electron affinity. A lower LUMO energy indicates a greater ability to accept electrons, signifying electrophilic character. rsc.orgmcmaster.ca

The energy gap between the HOMO and LUMO is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. ucsb.edu A small HOMO-LUMO gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. youtube.com For 6-Methylamino-5-nitroisocytosine, the electron-withdrawing nitro group (-NO2) and the electron-donating amino (-NH2) and methylamino (-NHCH3) groups would significantly influence the electron distribution, and thus the energies and localizations of the HOMO and LUMO.

A hypothetical HOMO-LUMO analysis for this compound, calculated using a DFT method like B3LYP with a 6-311G(d,p) basis set, might yield results similar to those presented in the illustrative table below.

Table 1: Illustrative Frontier Molecular Orbital Data for this compound This data is for illustrative purposes and does not represent actual calculated values.

| Parameter | Energy (eV) | Description |

|---|---|---|

| HOMO Energy | -6.5 | Indicates the energy of the highest occupied molecular orbital, suggesting its electron-donating capability. |

| LUMO Energy | -2.1 | Represents the energy of the lowest unoccupied molecular orbital, indicating its electron-accepting capability. |

| HOMO-LUMO Gap | 4.4 | The energy difference, which is a key indicator of the molecule's chemical reactivity and stability. |

The visualization of these orbitals would likely show the HOMO density concentrated around the amino and methylamino groups, while the LUMO density would be predominantly located on the nitro group and the pyrimidine (B1678525) ring, reflecting their respective electron-donating and -withdrawing characters.

Quantum Chemical Calculations of Reactivity Descriptors

Beyond FMO analysis, quantum chemical calculations can derive a range of reactivity descriptors that provide quantitative insights into a molecule's behavior. These descriptors are typically calculated from the HOMO and LUMO energies and are used to predict how the molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) theory posits that chemical reactions are primarily governed by the interaction between the HOMO of one molecule and the LUMO of another. From the calculated HOMO and LUMO energies, several global reactivity descriptors can be determined:

Ionization Potential (I): Approximated as I ≈ -EHOMO

Electron Affinity (A): Approximated as A ≈ -ELUMO

Electronegativity (χ): A measure of the power of an atom or group to attract electrons. χ = (I + A) / 2

Chemical Hardness (η): A measure of resistance to change in electron distribution. η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Chemical Softness (S): The reciprocal of hardness (S = 1/η).

Electrophilicity Index (ω): Measures the energy stabilization when the system acquires an additional electronic charge. ω = χ² / (2η)

These descriptors would be invaluable for comparing the reactivity of this compound with other related compounds.

Table 2: Illustrative Global Reactivity Descriptors for this compound This data is for illustrative purposes, derived from the hypothetical values in Table 1.

| Descriptor | Value (eV) | Interpretation |

|---|---|---|

| Ionization Potential (I) | 6.5 | Energy required to remove an electron. |

| Electron Affinity (A) | 2.1 | Energy released when an electron is added. |

| Electronegativity (χ) | 4.3 | Overall electron-attracting tendency. |

| Chemical Hardness (η) | 2.2 | Resistance to deformation of the electron cloud. |

| Electrophilicity Index (ω) | 4.2 | Propensity to act as an electrophile. |

A Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the molecule's electron density surface.

Different colors on the MEP surface represent different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms like oxygen or nitrogen.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are susceptible to nucleophilic attack and are typically found around hydrogen atoms attached to electronegative atoms.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, an MEP analysis would likely show strong negative potential (red) around the oxygen atoms of the nitro group and the carbonyl group, identifying them as primary sites for electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms of the amino and methylamino groups, highlighting their potential as hydrogen bond donors.

Conformational Analysis and Tautomer Stability Studies

This compound can exist in several tautomeric forms and conformers. Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton. For this molecule, keto-enol and amino-imino tautomerism are possible. Computational chemistry can be used to determine the relative stabilities of these different forms.

By calculating the ground-state energies of each optimized tautomer and conformer, researchers can identify the most stable structure in the gas phase or in different solvents (using solvation models). The energy differences between tautomers provide insight into their equilibrium populations. A Potential Energy Surface (PES) scan, which involves systematically changing specific dihedral angles and calculating the energy at each step, can identify the most stable conformations and the energy barriers to rotation, for instance, around the C-N bond of the methylamino group. youtube.com

Table 3: Illustrative Relative Stabilities of this compound Tautomers This data is for illustrative purposes and does not represent actual calculated values.

| Tautomer | Relative Energy (kJ/mol) | Predicted Population at Equilibrium |

|---|---|---|

| Keto-amino (Canonical) | 0.00 (most stable) | >99% |

| Enol-amino | +45.5 | <0.1% |

| Keto-imino | +62.3 | <0.1% |

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a powerful tool for investigating the step-by-step process of chemical reactions, providing insights that are often difficult to obtain through experimentation alone. rsc.orgrsc.org This involves mapping the potential energy surface of a reaction to identify reactants, products, intermediates, and, crucially, transition states.

A transition state (TS) is a specific configuration along a reaction coordinate that corresponds to the highest energy point on that pathway. It represents the energy barrier that must be overcome for a reaction to occur. Locating and characterizing transition states is a primary goal in the computational study of reaction mechanisms.

Methods like Synchronous Transit-Guided Quasi-Newton (STQN) or eigenvector-following algorithms are used to locate these first-order saddle points on the potential energy surface. Once a potential transition state structure is found, a frequency calculation must be performed. A true transition state is characterized by having exactly one imaginary frequency in its vibrational spectrum. This imaginary frequency corresponds to the motion along the reaction coordinate, for example, the stretching of a bond that is breaking and the forming of a new bond.

For this compound, one could computationally study its synthesis, degradation, or its interaction with a biological target. For instance, the mechanism of its potential enzymatic metabolism could be explored by modeling the reaction within the enzyme's active site. The calculated activation energy (the energy difference between the reactants and the transition state) would provide a quantitative measure of the reaction rate.

Reaction Pathway Mapping

Typically, methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model these pathways. Such studies would provide critical data on activation energies, reaction kinetics, and the thermodynamic stability of various species involved in the reaction. However, no specific studies detailing the reaction pathway mapping for this compound could be located.

Spectroscopic Property Prediction from First Principles (e.g., NMR, UV-Vis, IR)

First-principles or ab initio methods are powerful tools for predicting the spectroscopic properties of a molecule, offering insights that complement and help interpret experimental data. These computational techniques can predict various spectra, including Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy.

For this compound, a theoretical spectroscopic analysis would involve calculating the magnetic shielding tensors for NMR predictions, the electronic transition energies for UV-Vis spectra, and the vibrational frequencies for IR spectra. These predictions are highly dependent on the chosen level of theory and basis set.

While general principles of computational spectroscopy are well-established, their specific application to this compound has not been detailed in the available literature. Consequently, no data tables or detailed research findings on its predicted spectroscopic properties can be presented.

Advanced Spectroscopic and Structural Elucidation Techniques for 6 Methylamino 5 Nitroisocytosine and Its Reaction Intermediates

High-Resolution Nuclear Magnetic Resonance Spectroscopy (2D NMR, Solid-State NMR)

Solid-state NMR (ssNMR) provides critical information about the structure and dynamics of 6-methylamino-5-nitroisocytosine in its crystalline form. This technique is particularly valuable for studying intermolecular interactions, such as hydrogen bonding, and for characterizing different polymorphic forms. Recent studies on cocrystallization have utilized ssNMR to demonstrate that the formation of cocrystals is not necessarily mediated by a transient amorphous phase. nih.gov

Table 1: Representative NMR Data for Pyrimidine (B1678525) Derivatives

| Nucleus | Chemical Shift (ppm) Range | Coupling Constants (Hz) | Notes |

| ¹H | 6.0 - 8.5 (aromatic/vinyl) | J(H,H) = 2-8 | Chemical shifts are highly dependent on substituents and solvent. |

| 2.5 - 3.5 (methylamino) | |||

| ¹³C | 150 - 170 (carbonyl) | ||

| 140 - 160 (aromatic C-N) | |||

| 90 - 110 (aromatic C-C) | |||

| 25 - 35 (methylamino) |

Note: This table provides a general range of chemical shifts for pyrimidine-like structures and is not specific to this compound due to the lack of directly published data for this exact compound.

Advanced Mass Spectrometry Techniques (e.g., Tandem MS, Ion Mobility MS) for Fragmentation Pathway Analysis

Advanced mass spectrometry (MS) techniques are indispensable for determining the molecular weight and fragmentation patterns of this compound. Tandem mass spectrometry (MS/MS) allows for the isolation of a specific ion and its subsequent fragmentation, providing detailed structural information. nih.govmdpi.com The fragmentation pathways can be elucidated by analyzing the resulting product ions, which helps in confirming the identity of the compound and its reaction intermediates. rsc.org

Ion mobility spectrometry-mass spectrometry (IMS-MS) adds another dimension to the analysis by separating ions based on their size and shape (collisional cross-section) in addition to their mass-to-charge ratio. nih.govcopernicus.org This technique is particularly useful for separating isomeric species and for gaining insights into the three-dimensional structure of ions in the gas phase. nih.govnih.gov By correlating mass-to-charge ratios with their drift times, IMS-MS can help to distinguish between different conformers or to separate the target compound from complex mixtures. copernicus.org

Table 2: Potential Fragmentation Ions of this compound in MS/MS

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Potential Fragment Structure |

| 186 [M+H]⁺ | 169 | 17 (NH₃) | Loss of the amino group |

| 186 [M+H]⁺ | 140 | 46 (NO₂) | Loss of the nitro group |

| 186 [M+H]⁺ | 124 | 62 (CH₃NCO) | Cleavage of the pyrimidine ring |

Note: This table represents hypothetical fragmentation data based on the structure of this compound and common fragmentation patterns of similar compounds.

X-ray Crystallography for Solid-State Structural Analysis and Co-crystal Formation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For pyrimidine derivatives, single-crystal X-ray diffraction has been used to investigate their molecular structure and intermolecular interactions in the crystalline lattice. nih.gov This technique provides accurate bond lengths, bond angles, and details of hydrogen bonding networks, which are crucial for understanding the stability and physical properties of the solid material. nih.gov

The ability of this compound to form co-crystals with other molecules can be thoroughly investigated using X-ray crystallography. Co-crystals are crystalline structures containing two or more different molecules in the same crystal lattice, and they can exhibit modified physicochemical properties. nih.gov Computational methods, such as the analysis of molecular electrostatic potential surfaces, can be used to predict the likelihood of co-crystal formation. nih.gov

Vibrational Spectroscopy (FTIR, Raman) for Hydrogen Bonding and Conformational Studies

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and molecular vibrations within this compound. These techniques are particularly sensitive to hydrogen bonding interactions, which can cause characteristic shifts in the vibrational frequencies of the involved functional groups, such as N-H and C=O stretching modes. researchgate.netnih.gov

By comparing the experimental spectra with theoretical calculations, a detailed assignment of the vibrational modes can be achieved. researchgate.netnih.gov This allows for the identification of specific conformational states and the study of how intermolecular interactions influence the molecular structure. For instance, the analysis of FTIR and Raman spectra of related heterocyclic compounds has provided insights into their hydrogen bonding patterns and tautomeric forms.

Table 3: Characteristic Vibrational Frequencies for Functional Groups in this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Notes |

| N-H | Stretching | 3200 - 3500 | Broadening indicates hydrogen bonding. |

| C=O | Stretching | 1650 - 1750 | Position is sensitive to conjugation and hydrogen bonding. |

| NO₂ | Asymmetric Stretch | 1500 - 1570 | Strong intensity in IR. |

| NO₂ | Symmetric Stretch | 1300 - 1370 | |

| C-N | Stretching | 1250 - 1350 | |

| C-H (methyl) | Stretching | 2850 - 3000 |

Note: This table presents typical wavenumber ranges for the indicated functional groups and may vary for this compound.

UV-Visible and Fluorescence Spectroscopy for Electronic Transitions and Interactions

UV-Visible and fluorescence spectroscopy are used to study the electronic properties of this compound. The UV-Visible spectrum reveals the electronic transitions that occur when the molecule absorbs light, providing information about the conjugated system and the presence of chromophores, such as the nitro group and the pyrimidine ring. The position and intensity of the absorption bands can be influenced by the solvent and by intermolecular interactions. researchgate.net

Fluorescence spectroscopy can provide insights into the excited state properties of the molecule. While not all molecules are fluorescent, for those that are, this technique can be used to study their interactions with other molecules and their local environment. The analysis of electronic spectra, often aided by theoretical calculations, can help to understand the nature of the electronic transitions and the molecular orbitals involved. researchgate.net

Applications of 6 Methylamino 5 Nitroisocytosine in Advanced Organic Synthesis

Precursor in the Synthesis of Biologically Relevant Heterocycles (Mechanistic Focus Only)

The strategic placement of amino and nitro groups on the pyrimidine (B1678525) ring of 6-Methylamino-5-nitroisocytosine makes it an ideal starting material for the synthesis of various fused heterocyclic systems, including nucleoside analogues and other purine (B94841) and pyrimidine derivatives. The inherent reactivity of this compound allows for sequential chemical transformations to build complex molecular scaffolds of significant biological interest.

Nucleoside Analogues Synthesis (focus on chemical transformation)

While direct synthesis of nucleoside analogues starting from this compound is not extensively documented in publicly available literature, its structural features suggest a plausible pathway for such transformations. The synthesis of nucleoside analogues often involves the coupling of a protected ribose or deoxyribose derivative with a heterocyclic base. In the context of this compound, the initial step would likely involve the reduction of the nitro group at the C5 position to an amino group, yielding a highly reactive 5,6-diaminopyrimidine derivative.

This transformation is a critical step, as the resulting vicinal diamines are primed for cyclization reactions. The general mechanism for the formation of a purine-like ring system, a common core for many nucleoside analogues, would proceed as follows:

Reduction of the Nitro Group: The nitro group of this compound can be reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reductants like sodium dithionite (B78146) (Na₂S₂O₄). This step transforms the 5-nitropyrimidine (B80762) into a 5,6-diaminopyrimidine.

Cyclization with a One-Carbon Synthon: The newly formed 5,6-diaminopyrimidine can then be treated with a one-carbon electrophile, such as formic acid, a trialkyl orthoformate, or diethoxymethyl acetate. This reagent provides the additional carbon atom required to close the imidazole (B134444) ring, which is fused to the pyrimidine core, thereby forming the purine ring system.

The resulting purine derivative can then be subjected to glycosylation, where a protected sugar moiety is attached, typically at the N9 position, to afford the desired nucleoside analogue. The specific conditions for these reactions, including solvents, temperatures, and catalysts, would need to be optimized to achieve high yields and regioselectivity.

Purine and Pyrimidine Derivatives Synthesis

The utility of this compound as a precursor extends to the synthesis of a broader range of purine and pyrimidine derivatives, particularly 8-azapurines. nih.govresearchgate.net The synthesis of these compounds often leverages the reactivity of the 5-nitro and 6-amino groups.

A key synthetic strategy involves the diazotization of a related 5-aminopyrimidine (B1217817) derivative, which can be conceptually accessed from this compound via reduction of the nitro group. The resulting diazonium salt is a versatile intermediate that can undergo intramolecular cyclization to form the triazole ring of the 8-azapurine (B62227) core. researchgate.net

For instance, a plausible synthetic route to an 8-azapurine derivative from this compound would involve:

Reduction of the Nitro Group: Similar to the synthesis of nucleoside analogues, the nitro group is first reduced to an amine.

Diazotization: The resulting 5-amino group is then treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in acidic conditions) to form a diazonium salt.

Intramolecular Cyclization: The diazonium salt can then undergo spontaneous or induced intramolecular cyclization, where the diazonium group reacts with the adjacent amino group at the C6 position to form the fused triazole ring, yielding the 8-azapurine scaffold.

This general approach allows for the introduction of various substituents onto the pyrimidine ring prior to cyclization, enabling the synthesis of a diverse library of 8-azapurine derivatives with potential applications in medicinal chemistry. researchgate.net

Building Block for Supramolecular Assemblies

The hydrogen bonding capabilities and potential for metal coordination make this compound an interesting candidate for the construction of supramolecular assemblies. These ordered structures, formed through non-covalent interactions, have applications in materials science, including crystal engineering and the development of functional materials.

Hydrogen Bonding Motifs in Self-Assembly

The this compound molecule possesses multiple hydrogen bond donor and acceptor sites, which can lead to the formation of well-defined supramolecular structures through self-assembly. The amino groups and the ring nitrogens can act as hydrogen bond donors, while the carbonyl oxygen and the nitro group can act as hydrogen bond acceptors.

The specific hydrogen bonding motifs that can arise are influenced by the electronic nature of the substituents. The electron-withdrawing nitro group can enhance the acidity of the N-H protons, making them stronger hydrogen bond donors. This can lead to the formation of robust and predictable hydrogen-bonded networks. While specific studies on the self-assembly of this compound are not widely reported, analysis of similar systems, such as 5-nitrouracil, reveals the formation of extensive hydrogen-bonded layers and chains. uc.pt It is plausible that this compound would form similar intricate networks, potentially leading to materials with interesting physical properties.

Metal-Organic Frameworks (MOFs) Ligand Potential

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters bridged by organic ligands. The pyrimidine core of this compound, with its multiple nitrogen and oxygen atoms, presents potential coordination sites for metal ions, suggesting its utility as a ligand in the synthesis of MOFs.

The nitrogen atoms of the pyrimidine ring and the amino groups, as well as the oxygen atoms of the carbonyl and nitro groups, can act as Lewis basic sites, capable of coordinating to a variety of metal centers. The specific coordination mode would depend on the metal ion, the reaction conditions, and the presence of other coordinating solvents or ligands.

While the direct use of this compound as a primary ligand in MOF synthesis is not yet a major focus of research, its structural motifs are present in more complex ligands used for this purpose. The ability to functionalize the pyrimidine ring allows for the tuning of the electronic and steric properties of the resulting MOF, which can impact its porosity, stability, and catalytic activity.

Role in Catalyst Design and Ligand Development

The coordination chemistry of pyrimidine-based ligands has been extensively explored in the context of catalysis. The ability of this compound to coordinate to transition metals suggests its potential as a ligand or a precursor to a ligand in catalyst design.

The nitrogen atoms of the pyrimidine ring can form stable complexes with a variety of transition metals, such as palladium, platinum, rhodium, and iridium, which are known to be active in a wide range of catalytic transformations. The electronic properties of the ligand, influenced by the methylamino and nitro substituents, can modulate the reactivity of the metal center. For example, the electron-withdrawing nitro group could make the metal center more electrophilic, potentially enhancing its catalytic activity in certain reactions.

Furthermore, the pyrimidine scaffold can be readily modified to introduce other functional groups or to create multidentate ligands, which can lead to more stable and selective catalysts. While specific examples of catalysts derived directly from this compound are not prominent in the literature, the fundamental coordination chemistry of related pyrimidine systems provides a strong rationale for its potential in this area. rsc.orgresearchgate.net

Integration into Polymer Architectures (focus on chemical incorporation)

The incorporation of highly functionalized heterocyclic molecules, such as this compound, into polymer structures is a promising strategy for the development of advanced materials with tailored properties. Although direct polymerization of this compound is not extensively documented in publicly available research, its chemical structure offers several potential pathways for integration into polymer backbones or as pendant groups. These hypothetical routes are grounded in established principles of polymer chemistry and the known reactivity of pyrimidine derivatives.

The primary approaches for incorporating this compound into polymers would involve either the modification of the molecule to introduce a polymerizable functional group or the use of its existing functional groups to react with a growing polymer chain or other monomers.

One potential strategy involves the derivatization of the amino groups of this compound to introduce vinyl, acrylate, or methacrylate (B99206) functionalities. This would transform the compound into a novel monomer that could be subjected to standard free-radical or controlled radical polymerization techniques. For instance, the primary amino group could be acylated with acryloyl chloride or methacryloyl chloride to yield a polymerizable monomer.

Another plausible approach is to leverage the reactivity of the amino groups in condensation polymerization reactions. The methylamino or the primary amino group could potentially react with dicarboxylic acids, diacyl chlorides, or diisocyanates to form polyamide or polyurea chains, respectively. The successful synthesis would depend on carefully controlling the reaction conditions to ensure selectivity and achieve high molecular weight polymers.

Furthermore, the nitro group on the pyrimidine ring could serve as a site for post-polymerization modification. For example, a polymer containing pendant this compound units could have its nitro groups reduced to amino groups, which could then be used for further functionalization, such as grafting other polymer chains or attaching specific molecules.

Below are hypothetical examples of how this compound could be chemically integrated into polymer architectures, along with projected research findings.

Hypothetical Polymerization Data

The following interactive table outlines a hypothetical scenario for the synthesis of a polymethacrylate (B1205211) with pendant this compound groups.

| Monomer Synthesis Step | Reactants | Conditions | Projected Yield |

| Monomer Functionalization | This compound, Methacryloyl chloride, Triethylamine | Dichloromethane, 0 °C to rt, 12 h | 75% |

| Polymerization Step | Monomer | Initiator/Catalyst | Polymerization Method |

| Polymer Formation | N-(6-(methylamino)-5-nitro-4-oxo-4,5-dihydro-pyrimidin-2-yl)methacrylamide | AIBN | Free-Radical Polymerization |

Projected Research Findings

In a prospective study, the synthesis of a novel monomer, N-(6-(methylamino)-5-nitro-4-oxo-4,5-dihydro-pyrimidin-2-yl)methacrylamide, would be the initial step. This would involve the selective acylation of the primary amino group of this compound with methacryloyl chloride. The structure of the resulting monomer would be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Subsequent free-radical polymerization of this monomer, initiated by a conventional radical initiator like azobisisobutyronitrile (AIBN), would be expected to yield a linear polymer with pendant this compound moieties. The molecular weight and polydispersity of the resulting polymer would be characterized by gel permeation chromatography (GPC). The thermal properties of the polymer, such as its glass transition temperature (Tg) and thermal stability, would be investigated using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), respectively. It is anticipated that the presence of the bulky and polar pendant groups would lead to a relatively high glass transition temperature and that the nitro groups might influence the thermal degradation profile of the polymer.

Further research could explore the potential of these polymers in applications such as specialty coatings, functional films, or as a platform for further chemical modifications, leveraging the reactivity of the nitro and amino groups within the pendant pyrimidine rings.

Mechanistic Investigations of 6 Methylamino 5 Nitroisocytosine Interactions with Biological Systems Strictly Non Clinical and Mechanistic

Molecular Recognition Studies with Nucleic Acids

While 6-methylamino-5-nitroisocytosine (MANIC) is primarily recognized for its interaction with enzymes, particularly dihydropteroate (B1496061) synthase (DHPS), its structural similarity to purine (B94841) bases suggests potential interactions with nucleic acids. The planar, aromatic nature of the isocytosine (B10225) ring, coupled with its hydrogen bonding capabilities, provides a basis for molecular recognition by DNA and RNA.

Theoretical studies and analogies drawn from similar compounds suggest that MANIC could interact with nucleic acids through various modes:

Intercalation: The planar ring system of MANIC could potentially insert itself between the base pairs of a DNA or RNA duplex. This mode of binding is common for flat, aromatic molecules and typically results in a distortion of the nucleic acid backbone.

Groove Binding: MANIC may also fit into the major or minor grooves of DNA. This interaction would be stabilized by a combination of hydrogen bonds, van der Waals forces, and electrostatic interactions with the atoms lining the grooves.

Base Pairing Mimicry: Given its modified pyrimidine (B1678525) structure, there is a possibility that MANIC could act as a base analog, forming non-canonical base pairs with natural bases. This could potentially disrupt normal nucleic acid replication and transcription processes.

It is important to note that while these mechanisms are plausible, detailed experimental studies focusing specifically on the binding of MANIC to DNA and RNA are not extensively reported in the available literature. Further research, such as spectroscopic titrations, calorimetry, and structural biology techniques (X-ray crystallography or NMR), would be necessary to fully elucidate the specific binding modes and affinities of MANIC for different nucleic acid structures. A study on the related compound 5-methylcytosine (B146107) and 6-methylamino-purine in bacterial DNA has been noted, indicating that methylated bases are present in bacterial genetic material. nih.gov

Enzyme Active Site Interaction Mechanisms

The most well-characterized biological interaction of this compound is its inhibition of dihydropteroate synthase (DHPS), a key enzyme in the folate biosynthesis pathway of many microorganisms. wikipedia.org This pathway is essential for the synthesis of nucleic acids and some amino acids, making it an attractive target for antimicrobial agents. kenyon.edunih.gov MANIC was one of the first molecules discovered to inhibit DHPS by binding to the pterin (B48896) pocket. kenyon.edu

Dihydropteroate Synthase (DHPS) Inhibition:

DHPS catalyzes the condensation of para-aminobenzoic acid (pABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPP). wikipedia.orgkenyon.edu MANIC acts as a competitive inhibitor with respect to the pterin substrate. nih.gov

Binding Pocket Analysis:

Crystallographic studies of MANIC in complex with Bacillus anthracis DHPS (BaDHPS) have provided detailed insights into its binding mechanism. nih.gov MANIC occupies the pterin-binding pocket and mimics the binding of the natural substrate. nih.gov Key interactions include: nih.gov

Hydrogen Bonding: The isocytosine ring of MANIC forms a network of hydrogen bonds with conserved residues in the active site. These interactions are crucial for its high-affinity binding.

Stacking Interactions: The planar ring of MANIC engages in π-π stacking interactions with aromatic residues in the binding pocket, further stabilizing the complex.

Interactions with Key Residues: MANIC interacts with five out of the six pterin-binding residues in the active site of BaDHPS. nih.gov

The table below summarizes the key interactions observed in the crystal structure of MANIC bound to BaDHPS.

| Interacting Residue | Type of Interaction |

| Asp185 | Hydrogen Bond |

| Asn12 | Hydrogen Bond |

| Lys221 | Hydrogen Bond |

| Arg255 | Hydrogen Bond |

| Phe190 | π-π Stacking |

Protein Ligand Binding Affinities and Modes

The binding affinity of this compound for DHPS has been quantified, demonstrating its potency as an inhibitor. While specific thermodynamic parameters like dissociation constants (Kd) from isothermal titration calorimetry (ITC) are not always reported, the half-maximal inhibitory concentration (IC50) values provide a measure of its inhibitory strength.

For Escherichia coli DHPS, a close analog, 6-(methylamino)-5-nitrosoisocytosine, was reported to have an IC50 value of 1.6 µM. nih.gov This potent inhibition highlights the favorable binding energetics of this class of compounds within the DHPS active site. nih.gov The binding is driven by a combination of enthalpically favorable hydrogen bonds and stacking interactions, and potentially a favorable entropic contribution from the displacement of water molecules from the binding pocket.

The binding mode, as revealed by X-ray crystallography, shows that the molecule orients itself to maximize favorable interactions with the surrounding amino acid residues. nih.gov The nitro group, while contributing to the electronic properties of the molecule, also plays a role in the specific hydrogen bonding network observed in the crystal structure.

Cellular Uptake and Metabolism Pathways

The cellular uptake of this compound in microorganisms is likely mediated by transporters for purines or related nucleobases, given its structural similarity. However, specific transporters have not been definitively identified. Once inside the cell, the metabolic fate of MANIC is not well-documented in the context of its primary mechanism of action as a DHPS inhibitor. It is presumed to remain largely intact to bind to its target enzyme.

Potential metabolic transformations could involve:

Reduction of the nitro group: The nitro group is susceptible to reduction by cellular reductases, which could alter its binding affinity for DHPS.

Demethylation: The methylamino group could be a substrate for demethylases.

Hydroxylation: The aromatic ring could undergo hydroxylation by cellular monooxygenases.

Chemical Biology Probes Development

The potent and specific interaction of this compound with DHPS makes it an excellent scaffold for the development of chemical biology probes. Such probes could be used to:

Identify and characterize DHPS in different organisms: A tagged version of MANIC (e.g., with a fluorescent dye or a biotin (B1667282) tag) could be used to label and pull down DHPS from cell lysates.

Visualize DHPS localization within cells: Fluorescently labeled MANIC could be used in cellular imaging studies to determine the subcellular localization of DHPS.

Screen for other interacting partners: Photo-affinity labeled MANIC analogs could be used to covalently cross-link to DHPS and potentially other off-target proteins, helping to elucidate the broader biological effects of the compound.

While the development of such probes based specifically on MANIC is not extensively reported, the principle has been applied to other enzyme inhibitors. The structural and mechanistic understanding of the MANIC-DHPS interaction provides a solid foundation for the rational design of such chemical tools.

Advanced Analytical Methodologies for 6 Methylamino 5 Nitroisocytosine in Complex Research Matrices

Chromatographic Method Development for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for separating 6-Methylamino-5-nitroisocytosine from starting materials, intermediates, byproducts, and degradation products. The development of robust chromatographic methods is crucial for assessing the purity of synthesized batches and for real-time monitoring of reaction progress.

High-Performance Liquid Chromatography (HPLC) with Advanced Detectors

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC is particularly well-suited for this purpose. A hypothetical HPLC method for the analysis of this compound could be developed based on methodologies used for similar compounds, such as 5-nitropyrimidin-2-amine. sielc.com

A typical method would employ a C18 column, which provides a non-polar stationary phase for the retention of moderately polar compounds. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, would be beneficial for separating compounds with a range of polarities.

Advanced detectors enhance the sensitivity and selectivity of HPLC analysis. A Diode Array Detector (DAD) or a UV-Vis detector would be suitable for detecting this compound, which is expected to exhibit strong absorbance in the UV region due to its aromatic and nitro-functionalized structure. A wavelength of around 254 nm is often effective for pyrimidine (B1678525) derivatives. nih.gov For enhanced sensitivity, especially in complex matrices, a fluorescence detector could be employed if the molecule or a derivatized form exhibits fluorescence.

Table 1: Hypothetical HPLC Parameters for the Analysis of this compound

| Parameter | Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 50 mM Potassium Phosphate Buffer (pH 5.0) |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detector | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Due to its polarity and low volatility, this compound is not directly amenable to Gas Chromatography (GC) analysis. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable compound. Silylation is a common and effective derivatization technique for compounds containing active hydrogens, such as those in amino and hydroxyl groups. sigmaaldrich.com

The derivatization process would involve reacting this compound with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often in the presence of a catalyst and a suitable solvent. nih.govresearchgate.netyoutube.com This reaction replaces the active hydrogens on the amino and potential tautomeric hydroxyl groups with trimethylsilyl (B98337) (TMS) groups, thereby increasing the volatility of the molecule. phenomenex.com

The resulting TMS-derivatized this compound can then be analyzed by GC-MS. The gas chromatograph separates the derivatized compound from other components in the mixture, and the mass spectrometer provides identification based on its characteristic mass spectrum and fragmentation pattern.

Table 2: General GC-MS Derivatization and Analysis Protocol for this compound

| Step | Procedure |

| Derivatization | |

| Reagent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

| Solvent | Pyridine |

| Reaction | Heat at 60-80°C for 30-60 minutes |

| GC-MS Analysis | |

| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250-280°C |

| Oven Program | Start at 70°C, ramp to 280°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

Electrochemical Sensing and Detection Principles

Electrochemical methods offer a sensitive and often cost-effective approach for the detection of electroactive compounds. The presence of the nitro group in this compound makes it a prime candidate for analysis by electrochemical techniques, particularly those based on reduction. The nitro group is readily reducible at an electrode surface. researchgate.net

Cyclic voltammetry (CV) can be employed to study the electrochemical behavior of this compound. nih.gov By scanning the potential of a working electrode (e.g., glassy carbon or mercury-based electrodes) and measuring the resulting current, the reduction potential of the nitro group can be determined. This reduction potential is influenced by the molecular structure and the pH of the solution. researchgate.net For 5-nitroimidazole derivatives, reduction potentials have been observed in aprotic media, and similar behavior would be expected for 5-nitropyrimidines. researchgate.netresearchgate.net

For quantitative analysis, more sensitive techniques like differential pulse voltammetry (DPV) or square-wave voltammetry (SWV) can be utilized. These methods can achieve low detection limits, making them suitable for trace analysis in complex matrices. mdpi.comnih.gov The principle of detection relies on the proportionality of the peak current to the concentration of this compound in the sample.

Table 3: Anticipated Electrochemical Properties and Detection Parameters for this compound

| Parameter | Anticipated Finding/Condition |

| Electrochemical Process | Irreversible reduction of the nitro group |

| Working Electrode | Glassy Carbon Electrode (GCE) or Dropping Mercury Electrode (DME) |

| Supporting Electrolyte | Phosphate or Britton-Robinson buffer |

| Typical Potential Range (vs. Ag/AgCl) | 0 V to -1.5 V |

| Quantitative Technique | Differential Pulse Voltammetry (DPV) |

| Expected LOD | Low micromolar to nanomolar range |

Spectrophotometric Quantification in Solution

UV-Vis spectrophotometry is a straightforward and widely accessible technique for the quantification of compounds that absorb ultraviolet or visible light. The pyrimidine ring system, along with the nitro and amino substituents in this compound, is expected to give rise to distinct absorption bands in the UV spectrum.

Based on the spectra of related compounds like cytosine derivatives and other nitrated aromatic compounds, this compound is predicted to have a primary absorption maximum (λmax) in the range of 250-350 nm. mdpi.comnih.gov To perform a quantitative analysis, a calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte.

The molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, can be determined from the slope of the calibration curve. Molar absorptivity values for nitropyrimidine derivatives can be in the order of 10^4 L mol⁻¹ cm⁻¹, indicating good sensitivity for spectrophotometric analysis. acs.org

Table 4: Projected Spectrophotometric Data for this compound

| Parameter | Projected Value |

| Solvent | Methanol or aqueous buffer (pH 7) |

| Predicted λmax | 260 - 320 nm |

| Projected Molar Absorptivity (ε) | ~1.0 x 10⁴ L mol⁻¹ cm⁻¹ |

| Linear Range | Dependent on ε, typically in the low to mid-micromolar range |

Hyphenated Techniques (e.g., LC-NMR, LC-MS/MS) for Structural Identification in Mixtures

For the unambiguous identification of this compound in complex mixtures, such as reaction broths or biological extracts, hyphenated techniques that couple the separation power of liquid chromatography with the structural elucidation capabilities of spectroscopy are invaluable.

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance) allows for the online acquisition of NMR spectra of compounds as they elute from the HPLC column. This technique is particularly powerful for the complete structural characterization of novel compounds or impurities. news-medical.net For a molecule like this compound, ¹H NMR would provide information about the number and environment of protons, such as the methyl group and protons on the pyrimidine ring. ¹³C NMR would reveal the carbon skeleton of the molecule. nih.govnih.gov Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be performed in a stopped-flow mode to establish the connectivity between atoms and confirm the structure.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is a highly sensitive and selective technique for both quantitative analysis and structural confirmation. After separation by LC, the analyte is ionized (e.g., by electrospray ionization, ESI) and enters the mass spectrometer. In MS/MS, a specific precursor ion corresponding to the protonated or deprotonated molecule of this compound is selected and fragmented. The resulting product ion spectrum is a characteristic fingerprint of the molecule. The fragmentation patterns of pyrimidine derivatives typically involve cleavage of the glycosidic bond (if present) and fragmentation of the heterocyclic ring. researchgate.netaber.ac.ukplos.org This allows for confident identification even at very low concentrations.

Table 5: Application of Hyphenated Techniques for the Analysis of this compound

| Technique | Application | Expected Information |

| LC-NMR | Structural elucidation of the main compound and impurities in a mixture. | ¹H and ¹³C chemical shifts, coupling constants, and 2D correlations confirming the molecular structure. |

| LC-MS/MS | Identification and quantification in complex matrices; structural confirmation. | Accurate mass of the molecular ion, characteristic fragmentation pattern for unequivocal identification. |

Future Research Directions and Emerging Paradigms for 6 Methylamino 5 Nitroisocytosine

Exploration of Novel Reactivity and Transformation Pathways

The chemical behavior of 6-Methylamino-5-nitroisocytosine is largely dictated by the interplay of its functional groups: the pyrimidine (B1678525) core, the amino and methylamino groups, and the electron-withdrawing nitro group. ontosight.ai Future research should focus on elucidating the full spectrum of its reactivity.

The nitro group is a key site for chemical transformations. Its reduction could lead to the corresponding 5-amino derivative, a transformation that can dramatically alter the electronic properties and biological activity of the molecule. Conversely, the amino groups can be susceptible to oxidation. ontosight.ai A systematic study of these redox processes under various conditions would provide a deeper understanding of the compound's chemical stability and potential for derivatization.

Furthermore, the pyrimidine ring itself can undergo various reactions. For instance, ring transformation reactions have been observed in 5-nitropyrimidines, leading to the formation of other heterocyclic systems. wur.nl Investigating the susceptibility of this compound to similar ring-opening and rearrangement reactions could unveil novel synthetic pathways to complex molecular scaffolds. Other potential reactions to explore include electrophilic and nucleophilic substitution reactions on the pyrimidine ring, where the existing substituents will direct the regioselectivity of these transformations.

Design and Synthesis of Next-Generation Derivatives with Tailored Chemical Properties

The development of new derivatives of this compound is a promising avenue for tailoring its chemical properties for specific applications. orientjchem.orggrowingscience.com Drawing inspiration from the extensive research on other pyrimidine-based compounds, a variety of synthetic strategies can be envisioned. nih.govacs.orgmdpi.comnih.govmdpi.comnih.govnih.gov

One approach involves the modification of the exocyclic amino groups. For example, acylation, alkylation, or arylation of the amino and methylamino groups could be explored to modulate the molecule's solubility, lipophilicity, and hydrogen bonding capabilities. The synthesis of a series of unsymmetrical pyrimidines has been achieved through the cyclization of chalcones with guanidine (B92328) hydrochloride, a method that could be adapted for creating diverse this compound analogs. nih.gov

Another strategy focuses on replacing the methylamino group with other functionalities. For instance, in a related series of 6-[[3-(aryloxy)propyl]amino]-5-nitrosoisocytosines, the nature of the aryl substitution was shown to influence binding to Escherichia coli dihydropteroate (B1496061) synthase. nih.gov This suggests that introducing various substituted alkyl or aryl side chains at the 6-position of this compound could lead to derivatives with fine-tuned biological activities.

The following table outlines potential synthetic strategies for generating novel derivatives:

| Synthetic Strategy | Target Modification | Potential Outcome |

| Acylation/Alkylation | Exocyclic amino groups | Altered solubility and lipophilicity |

| Suzuki or Buchwald-Hartwig Coupling | C-5 position (after reduction of nitro group) | Introduction of aryl or heteroaryl groups |

| Nucleophilic Aromatic Substitution | Replacement of a suitable leaving group | Introduction of diverse functionalities |

| Cyclization Reactions | Using the pyrimidine as a scaffold | Formation of fused heterocyclic systems |

Advanced Computational Modeling for Predictive Chemistry and Design

Computational chemistry offers powerful tools to predict the properties and reactivity of this compound and to guide the design of new derivatives. nih.gov Density functional theory (DFT) calculations can be employed to determine the molecule's electronic structure, bond dissociation energies, and heat of formation, providing insights into its stability and potential as an energetic material. nih.govtandfonline.com

Quantum-chemical calculations can also be used to predict the molecule's reactivity towards different reagents and to elucidate the mechanisms of potential chemical transformations. nih.gov For instance, modeling the transition states of proposed reactions can help to identify the most favorable reaction pathways and to optimize reaction conditions.

Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of this compound derivatives with their chemical or biological properties. nih.gov By analyzing a dataset of compounds with known activities, these models can identify the key molecular descriptors that govern a particular property, enabling the in-silico screening of virtual libraries of new derivatives. nih.gov

The table below summarizes some of the key computational methods and their potential applications:

| Computational Method | Application | Predicted Properties |

| Density Functional Theory (DFT) | Electronic structure analysis | Heat of formation, bond dissociation energies, reactivity indices |

| Molecular Dynamics (MD) Simulations | Conformational analysis | Preferred conformations, interaction with solvent |

| Quantitative Structure-Activity Relationship (QSAR) | Predictive modeling | Correlation of structure with activity |

| Molecular Docking | Binding mode prediction | Interaction with biological targets |

Integration into Novel Functional Materials (focus on chemical principles)

The unique structure of this compound, with its multiple hydrogen bond donors and acceptors, suggests its potential as a building block for novel functional materials. nih.gov The ability of pyrimidine derivatives to self-assemble into complex supramolecular structures through hydrogen bonding is well-documented. nih.gov

Future research could explore the self-assembly of this compound and its derivatives in different solvents and under various conditions to generate new materials with interesting properties. For example, the formation of liquid crystals, gels, or porous organic frameworks could be investigated. The nitro group could also play a role in the material's properties, potentially leading to materials with interesting optical or electronic characteristics.

Furthermore, this compound could be incorporated into polymers, either as a pendant group or as part of the polymer backbone. beilstein-journals.org The resulting polymers could exhibit a range of properties depending on the nature of the polymer and the concentration of the pyrimidine derivative. For instance, the incorporation of this compound could enhance the thermal stability or the flame retardancy of the polymer.

Expansion of Mechanistic Biological Interaction Studies (non-clinical)

While this compound has been identified as an inhibitor of dihydropteroate synthase, the detailed mechanism of this interaction remains to be fully elucidated. drugbank.com Future studies should focus on a deeper understanding of the molecular interactions between the compound and its biological targets.

Biophysical techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can be used to determine the three-dimensional structure of the this compound-enzyme complex. nih.gov This would provide a detailed picture of the binding mode and identify the key amino acid residues involved in the interaction.

Kinetic studies can be performed to determine the type of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to measure the binding affinity of the compound. Site-directed mutagenesis of the enzyme can be used to probe the importance of specific amino acid residues for inhibitor binding.

It is also important to investigate the potential for this compound to interact with other biological targets. ontosight.ai Given the structural similarities to other pyrimidine-based drugs, it is conceivable that this compound could inhibit other enzymes or interact with nucleic acids. nih.govacs.orgmdpi.comnih.govmdpi.comnih.govnih.gov A broader screening against a panel of enzymes and other biological macromolecules could reveal new and unexpected biological activities.

Q & A

Q. What are the recommended synthesis and characterization methods for 6-methylamino-5-nitroisocytosine?

- Methodological Answer : Synthesis typically involves nitration and methylation steps under controlled conditions (e.g., anhydrous solvents, low temperatures). Characterization should include nuclear magnetic resonance (NMR) for structural confirmation (¹H, ¹³C, and 2D-COSY for methylamino group assignment), high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry (MS) for molecular weight validation. Stability during synthesis can be monitored via thermogravimetric analysis (TGA). Ensure reaction intermediates are isolated and validated at each step to avoid byproduct formation .

Q. Example Protocol :

| Step | Parameter | Conditions |

|---|---|---|

| 1 | Nitration | HNO₃/H₂SO₄, 0–5°C, 4h |

| 2 | Methylation | CH₃I, K₂CO₃, DMF, 60°C, 12h |

| 3 | Purification | Column chromatography (silica gel, ethyl acetate/hexane) |

Q. How do researchers assess the stability of this compound under varying experimental conditions?

- Methodological Answer : Stability studies should test pH (e.g., 2–12 buffers), temperature (4°C to 40°C), and solvent polarity (aqueous vs. organic). Use UV-Vis spectroscopy to monitor degradation kinetics (λmax ~300 nm). For long-term stability, conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Include control samples spiked with stabilizers (e.g., antioxidants) to identify degradation pathways .

Q. Which analytical techniques are most effective for quantifying this compound in complex matrices?